4-Chloro-2,6-diiodophenol 4-Chloro-2,6-diiodophenol
Brand Name: Vulcanchem
CAS No.: 15459-50-4
VCID: VC21050845
InChI: InChI=1S/C6H3ClI2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
SMILES: C1=C(C=C(C(=C1I)O)I)Cl
Molecular Formula: C6H3ClI2O
Molecular Weight: 380.35 g/mol

4-Chloro-2,6-diiodophenol

CAS No.: 15459-50-4

Cat. No.: VC21050845

Molecular Formula: C6H3ClI2O

Molecular Weight: 380.35 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2,6-diiodophenol - 15459-50-4

Specification

CAS No. 15459-50-4
Molecular Formula C6H3ClI2O
Molecular Weight 380.35 g/mol
IUPAC Name 4-chloro-2,6-diiodophenol
Standard InChI InChI=1S/C6H3ClI2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Standard InChI Key UCFDGPBRXPCSBW-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1I)O)I)Cl
Canonical SMILES C1=C(C=C(C(=C1I)O)I)Cl

Introduction

Chemical Properties and Structure

4-Chloro-2,6-diiodophenol is a halogenated phenolic compound with the molecular formula C6H3ClI2O and a molecular weight of 380.35 g/mol . The structure features a phenol ring with two iodine atoms at positions 2 and 6, and a chlorine atom at position 4. This particular arrangement of halogen substituents contributes to the compound's unique chemical properties and biological activities.

The physical characteristics of 4-Chloro-2,6-diiodophenol include its appearance as a crystalline solid at room temperature. The presence of a hydroxyl group in the phenolic structure enables hydrogen bonding, which influences its solubility characteristics in various solvents. The compound demonstrates limited water solubility, which is an important consideration when preparing solutions for biological testing and applications .

Synthesis and Preparation Methods

The synthesis of 4-Chloro-2,6-diiodophenol can be achieved through several methodologies, with high-yield procedures documented in the scientific literature. One established synthesis route utilizes 4-chlorophenol as the starting material, followed by selective iodination reactions to introduce the iodine atoms at the desired positions .

Standard Synthesis Protocol

The most commonly reported synthesis methodology involves the reaction of 4-chlorophenol with hydrogen chloride, potassium iodate, and potassium iodide in a mixed solvent system of methanol and water at approximately 20°C . This reaction pathway has been documented to yield 4-Chloro-2,6-diiodophenol with impressive efficiency, achieving yields of approximately 99% .

The reaction can be represented as follows:

4-Chlorophenol + I₂ (generated in situ) → 4-Chloro-2,6-diiodophenol

This synthesis protocol was reported by Adimurthy, Subbarayappa and colleagues in their 2003 publication in Tetrahedron Letters (volume 44, number 27, pages 5099-5101), establishing a reliable method for producing this compound with high purity .

Alternative Synthesis Approaches

Alternative synthetic routes may involve iodination reactions of phenolic compounds through various mechanisms. One approach includes the treatment of 2,6-dichlorophenol with iodine in the presence of suitable oxidizing agents, followed by selective halogen exchange reactions. These methodologies provide flexibility in the synthesis approach depending on the available starting materials and desired reaction conditions.

Biological Activity and Applications

The primary biological activity of 4-Chloro-2,6-diiodophenol that has attracted significant research attention is its larvicidal effect, particularly against mosquito species that serve as disease vectors.

Larvicidal Activity

4-Chloro-2,6-diiodophenol demonstrates remarkable toxicity against the larvae of Aedes aegypti mosquitoes, which are known vectors for several diseases including dengue fever, Zika virus, and chikungunya . Studies have shown that the compound's larvicidal activity is significantly higher than that of structurally related compounds such as 2,6-diiodophenol .

The mechanism of action is believed to be associated with the compound's ability to disrupt physiological processes in mosquito larvae. Observations from toxicity studies indicate that larvae exposed to 4-Chloro-2,6-diiodophenol exhibit reduced mobility early in the exposure period and eventually enter a comatose state after 24 hours of exposure . This progressive effect suggests a potential neurotoxic mechanism or interference with metabolic pathways essential for larval survival.

Toxicity Studies

Extensive toxicity studies have been conducted to assess the efficacy of 4-Chloro-2,6-diiodophenol against mosquito larvae, particularly focusing on Aedes aegypti.

Toxicity Against Aedes aegypti Larvae

Research has demonstrated that 4-Chloro-2,6-diiodophenol exhibits significant toxicity against Aedes aegypti larvae. The compound's toxicity is quantified through standard larvicidal bioassays, where the lethal concentrations for varying mortality rates are determined .

Table 1: Lethal Concentrations of 4-Chloro-2,6-diiodophenol and Related Compounds for Aedes aegypti Larvae

CompoundLC50 (mg·L⁻¹)LC90 (mg·L⁻¹)
4-Chloro-2,6-diiodophenol11.53Not reported
2,6-Diiodophenol88.34Not reported
4-Chloro-2,6-diiodophenol*6.35Not reported
2,6-Dichloro-4-iodophenol69.94Not reported
Temephos® (positive control)Lower than all test compoundsNot reported

*Different experimental conditions or preparations may account for the variation in reported LC50 values .

The LC50 value of 11.53 mg·L⁻¹ for 4-Chloro-2,6-diiodophenol indicates that this concentration is sufficient to cause mortality in 50% of the exposed Aedes aegypti larvae population . This value is significantly lower (approximately eight-fold) than the LC50 reported for 2,6-diiodophenol (88.34 mg·L⁻¹), demonstrating the superior larvicidal activity of 4-Chloro-2,6-diiodophenol .

Comparative Toxicity Analysis

When compared with structurally related phenolic compounds and the commercial insecticide Temephos®, 4-Chloro-2,6-diiodophenol demonstrates a favorable toxicity profile against Aedes aegypti larvae. The toxicity ranking, in decreasing order, is as follows: Temephos® > 4-Chloro-2,6-diiodophenol > 2,6-Dichloro-4-iodophenol > 2,6-Diiodophenol > 4-Hydroxy-3,5-diiodoacetophenone .

Analysis of Log-Probit mortality graphs provides insights into the toxicity dynamics of these compounds. The steeper slope observed for 4-Chloro-2,6-diiodophenol compared to 2,6-diiodophenol indicates differences in their modes of action or the uniformity of response within the larval population .

Behavioral observations during toxicity testing revealed that larvae exposed to 4-Chloro-2,6-diiodophenol exhibited diminished mobility early in the exposure period, progressing to a comatose state after 24 hours. This contrasts with control group larvae, which maintained intense movement and responsiveness to stimuli throughout the observation period .

Comparative Analysis with Related Compounds

Understanding how 4-Chloro-2,6-diiodophenol compares with structurally related compounds provides valuable insights into structure-activity relationships and potential optimization strategies for enhanced larvicidal activity.

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